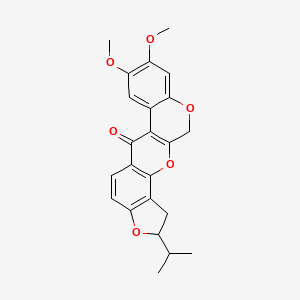

Arjunetin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Arjunetin is a naturally occurring compound belonging to the class of oleanane triterpenoids. It is primarily found in the bark of the tree Terminalia arjuna, which has been traditionally used in Ayurvedic medicine for its cardioprotective properties . This compound has been studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and antiviral activities .

Scientific Research Applications

Arjunetin has a wide range of scientific research applications:

Chemistry: this compound is used as a marker compound in the standardization of Terminalia arjuna bark extracts.

Biology: In biological research, this compound is investigated for its antioxidant and anti-inflammatory effects.

Medicine: this compound is explored for its cardioprotective, anticancer, antiviral, antibacterial, and antifungal properties. .

Mechanism of Action

Target of Action

Arjunetin, a compound isolated from the bark of the tree Terminalia arjuna, has been found to bind to key targets of SARS-CoV-2, namely 3CLpro, PLpro, and RdRp . These proteins play crucial roles in the replication of the virus. This compound’s interaction with these targets inhibits their function, thereby potentially preventing the virus from replicating within the host cell .

Mode of Action

This compound binds to these targets with higher binding energy values compared to FDA-approved protease inhibitor drugs . This strong binding is facilitated by the close proximity of several –OH groups in this compound, which enable strong hydrogen-bonding interactions with the residues of the target proteins . The rigid geometry of this compound also offers stronger interaction at selected binding pockets and hinders rotational movements .

Biochemical Pathways

This compound’s interaction with the 3CLpro, PLpro, and RdRp proteins of SARS-CoV-2 disrupts the virus’s replication process . Additionally, this compound has been found to inhibit catalase activity , which could potentially affect various biochemical pathways in the body.

Result of Action

The primary result of this compound’s action is the inhibition of key proteins involved in the replication of SARS-CoV-2, potentially preventing the virus from multiplying within the host cell . Additionally, this compound’s inhibition of catalase activity could have various effects at the molecular and cellular levels .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, changes in climate and increasing levels of pollutants in the atmosphere could accelerate the rate of genetic mutations in microorganisms, potentially affecting the efficacy of this compound . .

Biochemical Analysis

Biochemical Properties

Arjunetin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is pivotal in regulating blood pressure. Additionally, this compound interacts with antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In endothelial cells, this compound promotes nitric oxide production, which is essential for vascular relaxation and blood flow regulation. It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Furthermore, this compound modulates gene expression related to inflammation and apoptosis, contributing to its protective effects on cardiovascular cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to ACE, inhibiting its activity and thus lowering blood pressure. This compound also activates antioxidant response elements (ARE) in the nucleus, leading to the upregulation of genes involved in antioxidant defense. Additionally, this compound inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that this compound maintains its protective effects on cellular function over extended periods, with sustained antioxidant and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as reduced blood pressure and improved cardiac function. At high doses, this compound can cause adverse effects, including gastrointestinal disturbances and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification. This compound also affects metabolic flux by modulating the levels of various metabolites, including those involved in lipid metabolism. This modulation contributes to its lipid-lowering effects, which are beneficial for cardiovascular health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with glucose transporters, facilitating its uptake into cells. Once inside the cells, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments through targeting signals and post-translational modifications. For example, this compound can be phosphorylated, which influences its localization to the nucleus. In the nucleus, this compound can interact with transcription factors and other nuclear proteins, modulating gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arjunetin can be isolated from the ethanolic extract of Terminalia arjuna bark. The extraction process involves the use of solvents such as ethanol, followed by chromatographic techniques to purify the compound . High-performance thin-layer chromatography (HPTLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used methods for the separation and quantification of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Terminalia arjuna bark. The bark is first dried and powdered, then subjected to solvent extraction using ethanol or other suitable solvents. The extract is then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Arjunetin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of arjunolic acid, while reduction can yield arjunic acid .

Comparison with Similar Compounds

Arjunetin is compared with other oleanane triterpenoids such as oleanolic acid, arjunolic acid, and arjunolitin:

Oleanolic Acid: Both this compound and oleanolic acid exhibit antioxidant and anti-inflammatory properties.

Arjunolic Acid: Arjunolic acid is another triterpenoid with cardioprotective effects.

Arjunolitin: Similar to this compound, arjunolitin is isolated from Terminalia arjuna bark and has therapeutic properties.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Arjunetin involves the conversion of a natural product, arjunolic acid, into Arjunetin through a series of chemical reactions.", "Starting Materials": [ "Arjunolic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Pyridine", "Sodium acetate", "Methanesulfonic acid", "Sodium borohydride", "Acetone", "Ethanol" ], "Reaction": [ "Arjunolic acid is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of arjunolic acid.", "The sodium salt of arjunolic acid is then treated with hydrochloric acid to form arjunolic acid.", "Arjunolic acid is acetylated with acetic anhydride and pyridine to form the acetyl derivative of arjunolic acid.", "The acetyl derivative of arjunolic acid is then treated with sodium acetate and methanesulfonic acid to form the corresponding aryl methyl ether.", "The aryl methyl ether is reduced with sodium borohydride in ethanol to form the corresponding alcohol.", "The alcohol is then oxidized with acetone and methanesulfonic acid to form Arjunetin." ] } | |

CAS No. |

31297-79-7 |

Molecular Formula |

C36H58O10 |

Molecular Weight |

650.8 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C36H58O10/c1-31(2)12-14-36(30(44)46-29-26(41)25(40)24(39)20(17-37)45-29)15-13-34(6)18(23(36)28(31)43)8-9-22-33(5)16-19(38)27(42)32(3,4)21(33)10-11-35(22,34)7/h8,19-29,37-43H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,25+,26-,27+,28+,29+,33+,34-,35-,36+/m1/s1 |

InChI Key |

CUOZRGBQTOSWAY-PWEPJYDOSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |

Synonyms |

arjunetin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[(2,5-Dimethylphenyl)sulfonylamino]-1-oxoethyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1231988.png)

![6-Thiophen-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B1231992.png)

![2-Phenylbutanoic acid [2-oxo-2-(2-phenylanilino)ethyl] ester](/img/structure/B1231996.png)

![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)